molecular formula C23H22F2N4O4S B2435276 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226447-15-9

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2435276
CAS No.: 1226447-15-9
M. Wt: 488.51
InChI Key: DIYWXOCBNQXHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22F2N4O4S and its molecular weight is 488.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

The compound has been researched for its potential in antimicrobial and antioxidant applications. Studies have shown that similar imidazole-based heterocycles exhibit significant antibacterial activity against various bacteria, with minimal inhibitory concentrations indicating strong potency. Additionally, these compounds have been found to possess excellent antioxidant capabilities, demonstrating the ability to inhibit lipid peroxidation effectively in biological samples, such as rat brain and kidney homogenates and rate erythrocyte hemolysis, showcasing their potential for therapeutic use in oxidative stress-related conditions (Abdel-Wahab, Awad, & Badria, 2011).

Wound-Healing Potential

Investigations into the wound-healing capabilities of imidazole derivatives, including those structurally related to the queried compound, reveal significant efficacy. In vivo studies on Swiss albino rats have demonstrated that certain derivatives promote faster epithelialization and increase the tensile strength of wounds, indicating enhanced wound contraction and collagenation. These findings suggest that the compound may have potential applications in the development of new wound-healing therapies (Vinaya et al., 2009).

Anticandidal Activity and Cytotoxicity

Research on tetrazole derivatives related to the queried compound has shown promising anticandidal properties with minimal cytotoxicity. This suggests potential for the development of new antifungal medications that are effective against Candida species while being safe for human cells, highlighting the therapeutic potential of these compounds in treating fungal infections (Kaplancıklı et al., 2014).

Anti-HIV Activity

The compound belongs to a class of nitroimidazole derivatives that have been explored for their potential anti-HIV properties. Studies have focused on developing new non-nucleoside reverse transcriptase inhibitors, with certain derivatives showing promise in inhibiting HIV-1 and HIV-2 activity in vitro. These findings indicate the compound's relevance in the search for novel anti-HIV medications (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Mechanism of Action

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O4S/c24-22(25)33-19-9-7-17(8-10-19)28-20(16-5-4-6-18(13-16)29(31)32)14-26-23(28)34-15-21(30)27-11-2-1-3-12-27/h4-10,13-14,22H,1-3,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWXOCBNQXHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.